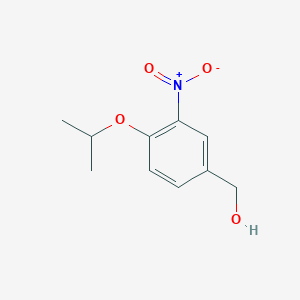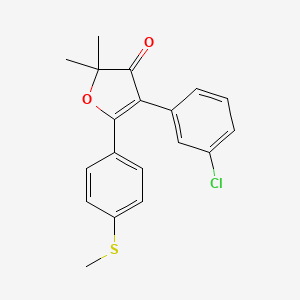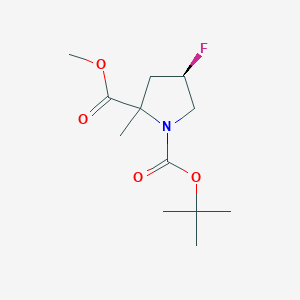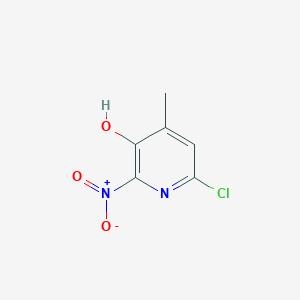
6-Chloro-4-methyl-2-nitro-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methyl-2-nitro-3-pyridinol: is an organic compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a derivative of pyridinol, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methyl-2-nitro-3-pyridinol typically involves the nitration and chlorination of pyridine derivatives. The general steps include:
Nitration: Pyridine is dissolved in sulfuric acid, and nitric acid is added to introduce the nitro group at the desired position.
Chlorination: A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added to introduce the chlorine atom at the 6th position.
Purification: The final product is purified through crystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Automated Systems: Employing automated systems for precise addition of reagents and temperature control.
Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-4-methyl-2-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions, leading to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinol derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-4-methyl-2-nitro-3-pyridinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methyl-2-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to inhibition of growth or activity.
Comparación Con Compuestos Similares
6-Chloro-2-nitropyridin-3-ol: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-2-nitropyridin-3-ol: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-4-methylpyridin-3-ol: Similar structure but lacks the nitro group at the 2nd position
Uniqueness: 6-Chloro-4-methyl-2-nitro-3-pyridinol is unique due to the combination of chlorine, methyl, and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H5ClN2O3 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
6-chloro-4-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 |
Clave InChI |
FTKREKZDEUTBIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


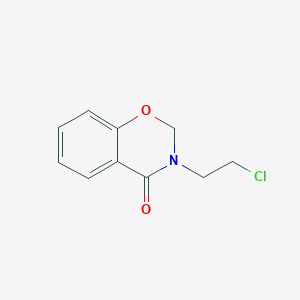
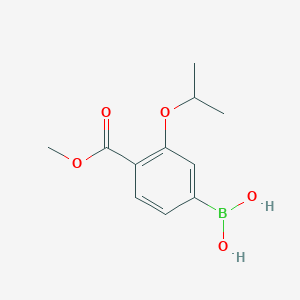
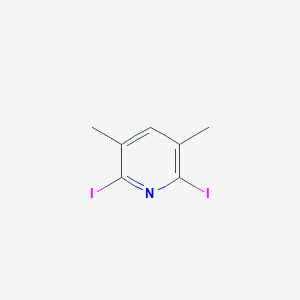
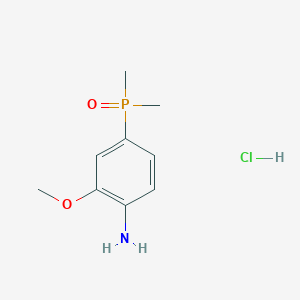
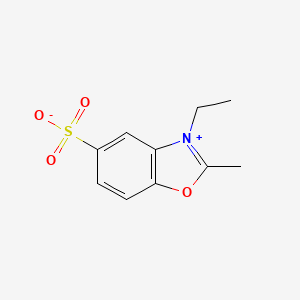
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
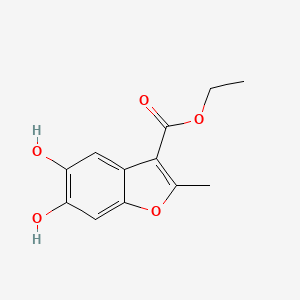
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
